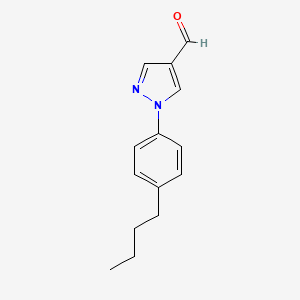
1,2,4-トリフルオロベンゼン
概要
説明
1,2,4-Trifluorobenzene is an organic compound with the molecular formula C6H3F3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions. This compound is a colorless liquid with a boiling point of approximately 89°C to 91°C and a density of 1.264 g/cm³ .
科学的研究の応用
1,2,4-Trifluorobenzene has several applications in scientific research and industry:
Pharmaceutical Industry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Chemical Industry: It serves as a solvent and a starting material for the production of other fluorinated compounds, including agrochemicals, dyes, and specialty chemicals.
Research and Development: In research laboratories, 1,2,4-trifluorobenzene is used as a reagent or solvent for various experiments and reactions.
作用機序
Target of Action
1,2,4-Trifluorobenzene is a chemical compound with the formula C6H3F3. It is primarily used in the chemical industry as a building block for more complex compounds
Mode of Action
The mode of action of 1,2,4-Trifluorobenzene largely depends on the specific chemical reaction it is involved in. As a building block in organic synthesis, it can participate in various types of reactions, including nucleophilic substitution, electrophilic substitution, and others .
Biochemical Pathways
It is known that the compound can be synthesized from 2,4,5-trifluorobenzoic acid
Pharmacokinetics
It is known that the compound has a boiling point of 88 °c and a density of 1264 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a chemical compound used in organic synthesis, its effects are likely to be highly context-dependent and vary based on the specific reaction it is involved in .
準備方法
1,2,4-Trifluorobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt. The process typically involves the following steps :
Preparation of Fluoboric Acid Diazonium Salt: 2,4-difluoroaniline is reacted with sodium nitrite in the presence of fluoboric acid to form a diazonium salt.
Thermal Decomposition: The diazonium salt is then heated to decompose, releasing nitrogen gas and forming 1,2,4-trifluorobenzene.
Another method involves the reaction of 2,4-dichlorofluorobenzene with a bromination reagent under the catalysis of a Lewis acid to generate 2,4-dichloro-5-fluorobromobenzene. This intermediate undergoes fluorination and subsequent reactions to yield 1,2,4-trifluorobenzene .
化学反応の分析
1,2,4-Trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in 1,2,4-trifluorobenzene can be substituted by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of 1,2,4-trifluorobenzene are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex aromatic compounds.
Common reagents used in these reactions include Grignard reagents, Lewis acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,2,4-Trifluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1,3,5-Trifluorobenzene: This compound has fluorine atoms at the 1, 3, and 5 positions.
1,2,3-Trifluorobenzene: This isomer has fluorine atoms at the 1, 2, and 3 positions, leading to different steric and electronic effects.
1,2,4,5-Tetrafluorobenzene: With four fluorine atoms, this compound exhibits different physical and chemical properties compared to 1,2,4-trifluorobenzene.
The uniqueness of 1,2,4-trifluorobenzene lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
特性
IUPAC Name |
1,2,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWOGPSYUIOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190140 | |
| Record name | 1,2,4-Trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-23-7 | |
| Record name | 1,2,4-Trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trifluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 367-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW4HNQ0L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 1,2,4-trifluorobenzene?
A1: 1,2,4-Trifluorobenzene (C6H3F3) is a benzene derivative with three fluorine atoms substituted at the 1, 2, and 4 positions of the ring. Its molecular weight is 132.08 g/mol. Spectroscopic data reveals key structural information:
- Microwave Spectroscopy: Provides precise structural parameters like bond lengths and angles. [, ]
- NMR Spectroscopy: Analysis of 1H and 19F NMR spectra reveals details about the electronic environment and interactions between the nuclei. [, , , ]
- UV-Vis Spectroscopy: Provides information about the electronic transitions and excited states of the molecule. []
Q2: How does the presence of fluorine atoms influence the dipole moment of 1,2,4-trifluorobenzene?
A2: The fluorine atoms, being highly electronegative, contribute significantly to the overall dipole moment of the molecule. Studies using the rotational Stark effect determined the dipole moment components to be μa = 0.884(10) D and μb = 1.088(4) D. [] This information is crucial for understanding the molecule's interactions with other polar molecules and its behavior in electric fields.
Q3: How does 1,2,4-trifluorobenzene behave under UV irradiation?
A3: Upon UV irradiation, 1,2,4-trifluorobenzene undergoes photoisomerization, primarily through a singlet excited state mechanism. This leads to the formation of trifluorinated "Dewar benzenes," a fascinating class of highly strained isomers. []
Q4: Can you elaborate on the photodissociation dynamics of 1,2,4-trifluorobenzene at 193 nm?
A4: Photodissociation of 1,2,4-trifluorobenzene at 193 nm predominantly results in HF elimination. This process is thought to occur on the ground electronic state potential energy surface. Additionally, a minor channel involving hydrogen elimination to form C6H2F3 is also observed. []
Q5: Is 1,2,4-trifluorobenzene used as a starting material for any pharmaceutical syntheses?
A5: Yes, 1,2,4-trifluorobenzene serves as a key starting material in the synthesis of sitagliptin phosphate, a medication used in the treatment of type 2 diabetes. The synthesis typically involves Friedel-Crafts acylation, hydrolysis, chlorination, and hydrogenolysis steps. []
Q6: How does 1,2,4-trifluorobenzene react in palladium-catalyzed direct arylation reactions?
A6: In palladium-catalyzed direct arylation, 1,2,4-trifluorobenzene exhibits regioselective reactivity. The C-H bond at the 3-position undergoes preferential arylation, allowing for the controlled synthesis of diversely substituted derivatives. []
Q7: What is the significance of studying the rotational Zeeman effect in 1,2,4-trifluorobenzene?
A7: Investigating the rotational Zeeman effect provides insights into the magnetic properties of 1,2,4-trifluorobenzene. By studying its behavior in magnetic fields, researchers can determine molecular g-values and magnetic susceptibility anisotropies, shedding light on the electronic structure and bonding within the molecule. []
Q8: How do computational chemistry methods contribute to understanding 1,2,4-trifluorobenzene?
A8: Computational methods, such as density functional theory (DFT), have been instrumental in studying various aspects of 1,2,4-trifluorobenzene, including:
- C-F Activation: DFT calculations help elucidate the mechanisms and selectivity of C-F bond activation reactions involving 1,2,4-trifluorobenzene and transition metal complexes. []
- Electron Affinity: Calculations help determine the electron affinities of fluorophenyl radicals derived from 1,2,4-trifluorobenzene, providing valuable information about their stability and reactivity. []
Q9: Are there any environmental concerns associated with 1,2,4-trifluorobenzene?
A9: While 1,2,4-trifluorobenzene itself has not been extensively studied for its environmental impact, research suggests that it can induce the expression of toluene dioxygenase in certain bacteria. This enzyme plays a role in the degradation of aromatic compounds, indicating a potential pathway for its biodegradation. []
Q10: What are the applications of 1,2,4-trifluorobenzene in material science?
A10: 1,2,4-Trifluorobenzene serves as a precursor for generating plasma-polymerized thin films. These films, typically deposited using pulsed plasma polymerization techniques, exhibit interesting properties depending on the deposition conditions and find applications in various fields. []
Q11: How does 1,2,4-trifluorobenzene interact with biological systems, particularly voltage-gated sodium channels?
A11: Research shows that 1,2,4-trifluorobenzene, like other aromatic anesthetics, can inhibit voltage-gated sodium channels. This inhibition, albeit less pronounced compared to other fluorinated benzenes, is thought to be correlated with its lipid solubility, molecular volume, and cation-π interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



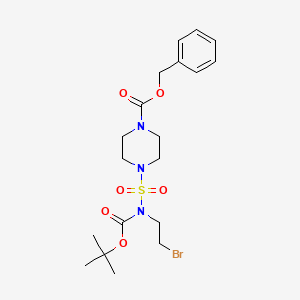
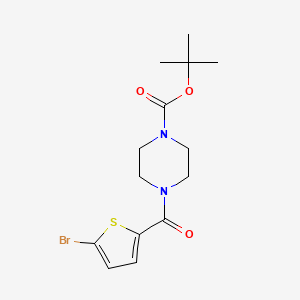

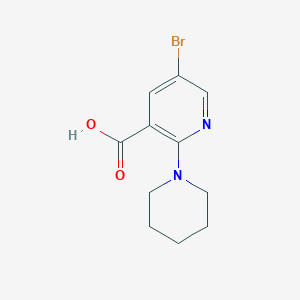
![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)

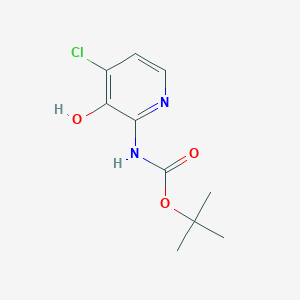
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)




